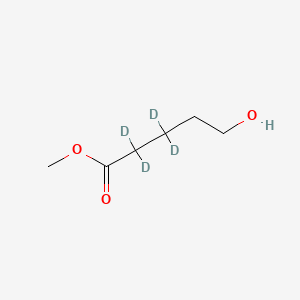

5-Hydroxypentanoic Acid Methyl Ester-d4

Description

Contextualizing Methyl Esters within Contemporary Biochemical and Chemical Analysis

Methyl esters are a class of organic compounds derived from the esterification of a carboxylic acid with methanol (B129727). In the realm of biochemical and chemical analysis, they play a pivotal role, primarily due to their volatility and stability, which makes them highly suitable for gas chromatography (GC) and mass spectrometry analysis.

The conversion of non-volatile compounds, such as fatty acids, into their corresponding methyl esters is a common derivatization step. This process increases their volatility, allowing for their separation and identification by GC-MS. Fatty acid methyl ester (FAME) analysis is a standard method for profiling the fatty acid composition of biological and environmental samples.

Specific Research Importance of 5-Hydroxypentanoic Acid Methyl Ester-d4

While extensive research on this compound is not widely published, its primary documented role is as an isotopically labeled intermediate in the total synthesis of (-)-Exiguolide. nih.gov Exiguolide is a marine macrolide with potential anticancer properties, making its synthesis a significant area of research.

The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612). The specific placement of these deuterium atoms is crucial for its application. Based on the common applications of similar deuterated molecules, the research importance of this compound can be inferred in several key areas:

Internal Standard for Quantitative Analysis: Due to its chemical similarity to the non-deuterated (or "light") analogue, this compound is an ideal internal standard for mass spectrometry-based quantification. When added to a sample in a known amount, it co-elutes with the analyte of interest during chromatography and experiences similar ionization effects in the mass spectrometer. The ratio of the signal from the deuterated standard to the non-deuterated analyte allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Tracer in Metabolic Studies: Although not explicitly documented, deuterated 5-hydroxypentanoic acid derivatives could be used to study the metabolic fate of this class of compounds. By introducing the labeled compound into a biological system, researchers could track its conversion into other metabolites, providing insights into relevant biochemical pathways.

Tool in Synthetic Chemistry: Its role in the synthesis of (-)-Exiguolide highlights its utility as a building block in the construction of complex natural products. The deuterium labeling can also be used to probe the mechanisms of the synthetic reactions themselves.

Illustrative Analytical Data for this compound

| Property | Illustrative Value | Method of Determination |

| Molecular Formula | C₆H₈D₄O₃ | Mass Spectrometry |

| Molecular Weight | 136.19 g/mol | Mass Spectrometry |

| Mass-to-charge ratio (m/z) of Molecular Ion [M]⁺ | 136.11 | Mass Spectrometry (EI) |

| Key Mass Spectral Fragments (m/z) | 104, 78, 47 | Mass Spectrometry (EI) |

| ¹H NMR Chemical Shifts (δ, ppm) | 3.65 (s, 3H), 2.30 (t, 2H), 1.60 (m, 2H) | ¹H NMR Spectroscopy |

| ¹³C NMR Chemical Shifts (δ, ppm) | 174.1, 61.8 (quint), 51.5, 33.7, 21.2 (quint) | ¹³C NMR Spectroscopy |

| Gas Chromatography Retention Time | 8.52 min | GC-MS (Illustrative Conditions) |

Table 1: Illustrative Analytical Data. This table presents hypothetical analytical data for this compound. The values are based on the expected characteristics of a deuterated methyl ester of this structure and are for illustrative purposes only.

Illustrative Application in a Quantitative Study

The following table demonstrates how this compound could be used as an internal standard to quantify its non-deuterated counterpart in a biological sample.

| Sample ID | Analyte Peak Area (A) | Internal Standard Peak Area (IS) | Response Ratio (A/IS) | Concentration (ng/mL) |

| Calibration 1 | 50,000 | 100,000 | 0.50 | 1.0 |

| Calibration 2 | 245,000 | 98,000 | 2.50 | 5.0 |

| Calibration 3 | 490,000 | 99,000 | 4.95 | 10.0 |

| Sample 1 | 150,000 | 102,000 | 1.47 | 2.94 |

| Sample 2 | 320,000 | 97,000 | 3.30 | 6.60 |

Table 2: Illustrative Quantitative Analysis Data. This table shows a hypothetical calibration curve and sample analysis using this compound as an internal standard. The concentration of the analyte in the samples is calculated based on the response ratio relative to the calibration curve.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

136.18 g/mol |

IUPAC Name |

methyl 2,2,3,3-tetradeuterio-5-hydroxypentanoate |

InChI |

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3/i2D2,4D2 |

InChI Key |

JYXTZNBQHSHEKP-BYUTVXSXSA-N |

Isomeric SMILES |

[2H]C([2H])(CCO)C([2H])([2H])C(=O)OC |

Canonical SMILES |

COC(=O)CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Deuteration Strategies for 5 Hydroxypentanoic Acid Methyl Ester D4

General Considerations for Site-Specific Deuterium (B1214612) Incorporation in Organic Molecules

The targeted introduction of deuterium into organic molecules, known as site-specific deuteration, is a powerful tool in various scientific disciplines, including medicinal chemistry, mechanistic studies, and materials science. researchgate.netmarquette.eduacs.org The replacement of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom can significantly alter the physicochemical properties of a molecule due to the kinetic isotope effect (KIE). researchgate.net The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, which can lead to slower reaction rates at the deuterated site. This principle is leveraged to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. researchgate.netacs.orgnih.gov

Several general strategies have been developed for the site-specific incorporation of deuterium. These can be broadly categorized as follows:

Hydrogen Isotope Exchange (HIE): This is a direct method where a C-H bond is cleaved and replaced by a C-D bond. researchgate.netacs.org HIE reactions are often catalyzed by transition metals, such as iridium, palladium, platinum, rhodium, and ruthenium, and can be directed to specific positions by the presence of directing groups within the molecule. acs.orgacs.orgrsc.orgjst.go.jpnih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration. jst.go.jpnih.gov For instance, certain catalysts show a high affinity for aromatic nuclei, while others can target benzylic or even aliphatic C-H bonds. jst.go.jpnih.gov Heavy water (D₂O) is a common, inexpensive, and readily available deuterium source for these reactions. nih.govrsc.org

Synthesis from Deuterated Precursors: This approach involves the use of commercially available or synthetically prepared building blocks that already contain deuterium at the desired positions. mdpi.comresearchgate.net These deuterated precursors are then carried through a multi-step synthesis to yield the final target molecule. While this method offers high isotopic purity and precise control over the deuteration site, it can be more time-consuming and expensive than HIE.

Reductive Deuteration: This method involves the reduction of an unsaturated functional group, such as an alkene, alkyne, or carbonyl group, using a deuterium source. researchgate.net Reagents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are commonly employed. researchgate.net

Photocatalytic and Electrocatalytic Methods: Emerging techniques utilizing visible light or electricity offer mild and sustainable alternatives for site-specific deuteration. rsc.orgresearchgate.net These methods often proceed via radical intermediates and can provide unique selectivities.

Table 1: Comparison of General Deuteration Strategies

| Strategy | Advantages | Disadvantages |

| Hydrogen Isotope Exchange (HIE) | Direct, often uses inexpensive D₂O, can be highly regioselective with directing groups. researchgate.netnih.govacs.orgrsc.org | May require harsh conditions, catalyst poisoning can be an issue, achieving high isotopic purity can be challenging. jst.go.jpnih.gov |

| Synthesis from Deuterated Precursors | High isotopic purity, precise control of deuteration site. mdpi.comresearchgate.net | Can be lengthy and expensive, availability of deuterated starting materials may be limited. researchgate.net |

| Reductive Deuteration | Well-established reactions, commercially available deuterated reagents. researchgate.net | Limited to molecules with reducible functional groups, stoichiometric use of deuterated reagents can be costly. researchgate.net |

| Photocatalytic/Electrocatalytic Methods | Mild reaction conditions, sustainable energy sources. rsc.orgresearchgate.net | Newer technology, substrate scope may be limited. rsc.org |

Strategic Synthesis of 5-Hydroxypentanoic Acid Methyl Ester-d4

Chemo-Synthetic Pathways from Non-Deuterated Precursors

The synthesis of this compound from non-deuterated precursors involves the initial construction of the carbon skeleton followed by the introduction of deuterium atoms at the desired positions. A plausible retrosynthetic analysis would disconnect the molecule at the ester and hydroxyl functionalities, suggesting precursors like glutaric anhydride (B1165640) or related five-carbon synthons.

A common approach would be the ring-opening of glutaric anhydride with methanol (B129727) to yield methyl 5-oxopentanoate. This intermediate can then be subjected to deuteration conditions. For instance, α-deuteration to the carbonyl group can be achieved under basic conditions using a deuterium source like D₂O. Subsequent reduction of the ketone to the alcohol would require a deuteride source to install the final deuterium atom on the carbon bearing the hydroxyl group.

Another strategy could involve the use of a malonic ester synthesis. Diethyl malonate can be alkylated with a suitable three-carbon electrophile. Subsequent hydrolysis, decarboxylation, and esterification would provide the basic carbon skeleton. Deuterium could then be introduced at specific positions through various C-H activation methodologies.

Incorporation of Pre-Deuterated Building Blocks and Reagents

A more direct and often more efficient method for the synthesis of this compound involves the use of pre-deuterated building blocks and reagents. mdpi.comresearchgate.net This strategy ensures high isotopic enrichment at the specified positions from the outset.

One potential route could start with deuterated succinic anhydride (succinic anhydride-d4). Ring-opening with a suitable one-carbon nucleophile, followed by functional group manipulations, could lead to the desired product.

Alternatively, a deuterated Grignard reagent, such as methyl-d3-magnesium iodide, could be reacted with a suitable electrophile containing the remaining carbon chain and the hydroxyl precursor. For example, reaction with an epoxide or a protected aldehyde could be envisioned.

The use of deuterated reducing agents is another key strategy. For instance, if a precursor molecule contains a ketone or an aldehyde at the 5-position, reduction with a reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) would install a deuterium atom at that position. researchgate.net

Table 2: Examples of Pre-Deuterated Building Blocks and Reagents

| Building Block/Reagent | Application in Synthesis of this compound |

| Deuterated methylating agents (e.g., CD₃I) | Introduction of a deuterated methyl ester group. |

| Deuterated reducing agents (e.g., NaBD₄, LiAlD₄) | Reduction of a carbonyl group to a deuterated alcohol. researchgate.net |

| Deuterated solvents (e.g., D₂O, CD₃OD) | Can serve as the deuterium source in exchange reactions. nih.govrsc.org |

| Deuterated gases (e.g., D₂) | Used in catalytic deuterogenation of unsaturated precursors. |

Biocatalytic and Chemoenzymatic Approaches to Stereoselective Deuteration

Biocatalytic and chemoenzymatic methods offer powerful tools for the stereoselective incorporation of deuterium, a feature that is often difficult to achieve with traditional chemical methods. researchgate.net Enzymes, with their inherent chirality and high substrate specificity, can catalyze reactions with exceptional levels of regio- and stereocontrol.

For the synthesis of this compound, a key step that could benefit from a biocatalytic approach is the reduction of a keto-ester precursor, methyl 5-oxopentanoate. The use of a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) enzyme, in the presence of a deuterated cofactor such as deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NADH-d), could lead to the stereospecific introduction of a deuterium atom at the C-5 position, yielding a chiral deuterated alcohol. researchgate.net The stereochemical outcome (either (R)- or (S)-5-hydroxy-d₁-pentanoic acid methyl ester) would be determined by the choice of the enzyme (either an (R)-selective or (S)-selective KRED).

The deuterated cofactor can be regenerated in situ using a secondary enzyme system, making the process more cost-effective. For example, a glucose dehydrogenase and D-glucose-d₁₂ could be used to regenerate the NADH-d.

Furthermore, enzymes could be employed for the selective deuteration of C-H bonds. For instance, certain cytochrome P450 monooxygenases can catalyze the hydroxylation of unactivated C-H bonds. If this reaction is carried out in a deuterated medium, it could potentially lead to the incorporation of deuterium at specific sites.

Methodological Challenges in Achieving High Isotopic Purity and Regioselectivity

While various methods exist for the synthesis of deuterated compounds, achieving high isotopic purity and precise regioselectivity presents several challenges. jst.go.jp

Isotopic Purity:

Incomplete Deuteration: In many HIE reactions, achieving 100% deuterium incorporation can be difficult. jst.go.jp The reverse reaction, H/D exchange with residual protium sources in the reaction medium, can lead to a mixture of isotopologues.

Isotope Effects: The kinetic isotope effect can sometimes hinder complete deuteration. rsc.org For instance, in catalytic deuteration, the catalyst might preferentially react with the lighter protium isotope if it is present, leading to lower than expected deuterium incorporation. rsc.org

Scrambling: In some cases, deuterium atoms can migrate from the intended position to other sites within the molecule, a phenomenon known as scrambling. This can be particularly problematic in reactions that proceed through intermediates where C-H bonds become temporarily labile.

Regioselectivity:

Multiple Reactive Sites: Molecules with multiple similar C-H bonds can be challenging to deuterate at a single, specific position. jst.go.jpnih.gov For example, an aliphatic chain may have several methylene (B1212753) groups with similar reactivity, leading to a mixture of deuterated products.

Directing Group Limitations: While directing groups are powerful tools for achieving regioselectivity in HIE reactions, their effectiveness can be influenced by steric hindrance and the electronic properties of the substrate. rsc.org Moreover, the introduction and subsequent removal of a directing group adds extra steps to the synthesis.

Catalyst Control: The choice of catalyst is crucial for controlling regioselectivity. jst.go.jpnih.gov However, finding the optimal catalyst for a specific substrate and desired deuteration pattern can require extensive screening and optimization.

Sophisticated Analytical Applications and Method Development Utilizing 5 Hydroxypentanoic Acid Methyl Ester D4

Employment as a Stable Isotope-Labeled Internal Standard in Quantitative Analysisscispace.comclearsynth.comresearchgate.net

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.net 5-Hydroxypentanoic Acid Methyl Ester-d4, as a deuterated analog, is an ideal internal standard for the quantification of its unlabeled counterpart, 5-hydroxypentanoic acid methyl ester. Its physical and chemical properties are nearly identical to the analyte of interest, which is a fundamental requirement for an effective internal standard. researchgate.net The introduction of deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to distinguish between the internal standard and the analyte, while their shared chemical structure ensures they behave similarly during sample preparation and analysis. nih.gov

Mass Spectrometry-Based Quantification in Complex Matrices (e.g., GC-MS, LC-MS/MS)scispace.combris.ac.uktexilajournal.com

In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is added at a known concentration to every sample, calibrator, and quality control sample. scispace.com The purpose of the internal standard is primarily to correct for variability during the analytical process, including extraction efficiency, and crucially, for variations in the mass spectrometer's response. scispace.comtexilajournal.com

This compound is particularly effective in this role because it co-elutes with the unlabeled analyte during chromatographic separation. bris.ac.uktandfonline.com This co-elution is critical for compensating for matrix-induced signal fluctuations. bris.ac.uktexilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve highly accurate and precise quantification, even in complex biological matrices like plasma or urine. waters.com

Below is a hypothetical data table illustrating the mass transitions that could be used in an LC-MS/MS method for quantifying 5-hydroxypentanoic acid methyl ester using its d4-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 5-Hydroxypentanoic Acid Methyl Ester | 133.1 | 101.1 | Positive ESI |

| This compound | 137.1 | 105.1 | Positive ESI |

This table is illustrative and actual mass transitions would need to be determined empirically.

Strategies for Matrix Effect Compensation and Assay Robustnessscispace.combris.ac.uktandfonline.comwaters.com

The "matrix effect" is a significant challenge in mass spectrometry-based bioanalysis, referring to the alteration of ionization efficiency by co-eluting components from the sample matrix. tandfonline.comnih.gov This can lead to either ion suppression or enhancement, causing inaccurate and unreliable results. tandfonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. clearsynth.comtandfonline.com

Because the analyte and the SIL internal standard co-elute and have the same chemical properties, they experience the same degree of ion suppression or enhancement. bris.ac.uktexilajournal.com Consequently, the ratio of their peak areas remains constant, leading to a robust and reliable assay. waters.com However, it is crucial to verify that the analyte and its deuterated standard do indeed co-elute, as chromatographic separation due to the deuterium isotope effect can sometimes occur, leading to differential matrix effects. waters.commyadlm.org Careful method development is necessary to ensure complete peak overlap. bris.ac.uk

Development and Validation of Analytical Protocols for this compound

The development of a reliable analytical method requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters, followed by a rigorous validation process to demonstrate its suitability for the intended purpose.

Advanced Sample Preparation and Derivatization Techniques for Ester Analytessigmaaldrich.comorganomation.comthermofisher.com

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte. For ester analytes in biological fluids, common techniques include:

Protein Precipitation (PPE): A simple and fast method where an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). thermofisher.comnih.gov

Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte from the sample matrix. organomation.com

For analysis by GC-MS, derivatization is often required for compounds containing polar functional groups, such as the hydroxyl group in 5-hydroxypentanoic acid methyl ester. Derivatization converts the polar group into a less polar, more volatile derivative, improving chromatographic peak shape and thermal stability. organomation.com

The following table summarizes common derivatization reagents used for hydroxyl groups in GC-MS analysis.

| Derivatization Reagent | Abbreviation | Target Functional Group |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyl |

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parametersbris.ac.ukrsc.org

Chromatographic Separation: The goal is to achieve a symmetrical peak shape for the analyte and ensure it is separated from other matrix components that could cause interference. rsc.org For LC-MS/MS, reversed-phase chromatography is commonly used. Mobile phase composition (e.g., water, methanol, acetonitrile, and additives like formic acid or ammonium (B1175870) acetate), gradient elution profile, and column chemistry are optimized to achieve the desired separation and ensure co-elution of the analyte and this compound. bris.ac.uknih.gov

Mass Spectrometric Detection: For high sensitivity and selectivity, tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves optimizing several parameters:

Ionization Source Parameters: Voltages and gas flows (e.g., nebulizer gas, drying gas) are adjusted to maximize the generation of the precursor ion. nih.gov

Precursor/Product Ion Selection: The most abundant and stable precursor ion (typically the protonated molecule [M+H]+) is selected, and its fragmentation is studied to identify a specific and intense product ion.

Collision Energy: The energy applied to fragment the precursor ion is optimized to maximize the signal of the chosen product ion. nih.gov

Rigorous Evaluation of Analytical Performance Characteristicsnih.govnih.govnih.gov

Once the method is developed, it must be validated to ensure it performs reliably. clearsynth.comnih.gov Validation assesses several key performance characteristics according to guidelines from regulatory agencies. nih.gov

The table below outlines the typical parameters evaluated during bioanalytical method validation.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of measured values to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and CV ≤ 20%. |

| Recovery | The efficiency of the extraction process. | Consistent and reproducible, though not required to be 100%. nih.gov |

| Matrix Effect | The effect of matrix components on the ionization of the analyte. | The internal standard should compensate for matrix effects. nih.gov |

By systematically developing and validating the analytical method, researchers can confidently use this compound to obtain high-quality quantitative data.

Research Applications in Mechanistic Chemistry and Biological Pathway Elucidation Non Clinical Focus

Investigations into Metabolic Pathways and Flux Analysis

Stable isotope-labeled compounds are invaluable for tracing the metabolic fate of molecules in biological systems. nih.govbioscientifica.com The incorporation of deuterium (B1214612) in 5-Hydroxypentanoic Acid Methyl Ester-d4 allows it to be distinguished from its naturally occurring, non-deuterated counterparts by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to follow its absorption, distribution, metabolism, and excretion in various models.

In cellular and in vitro models, this compound can be introduced into cell cultures or enzyme assays to trace its conversion into downstream metabolites. youtube.com This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic pathways. nih.govbioscientifica.com For instance, by measuring the rate of appearance of deuterium-labeled products, researchers can determine the activity of specific enzymes or entire metabolic cascades under various physiological or pathological conditions.

In non-human animal models, oral or intravenous administration of this deuterated compound would allow for the tracking of its metabolic journey throughout the body. youtube.com Samples of blood, urine, and various tissues can be collected over time and analyzed for the presence of the d4-label in different molecules. This provides a dynamic picture of the compound's metabolism and its contribution to various metabolic pools.

Table 1: Potential Applications of this compound in Metabolic Tracing

| Model System | Research Question | Potential Outcome |

| Cultured hepatocytes | How is 5-hydroxypentanoic acid metabolized in the liver? | Identification of downstream metabolites and quantification of metabolic flux through specific pathways. |

| In vitro enzyme assay | What are the kinetic parameters of enzymes that act on 5-hydroxypentanoic acid? | Determination of enzyme efficiency and substrate specificity. |

| Rodent models | What is the whole-body metabolic fate of 5-hydroxypentanoic acid? | Understanding of absorption, distribution, and excretion patterns, and identification of major metabolic products in vivo. |

5-Hydroxypentanoic acid, also known as 5-hydroxyvaleric acid, is recognized as a hydroxy fatty acid. drugbank.com Such compounds are involved in lipid metabolism and have been identified as potential biomarkers for certain metabolic disorders. Research indicates that 5-hydroxypentanoic acid can influence enzymes crucial for fatty acid oxidation, a key process for energy production. The presence of elevated levels of this and other hydroxy fatty acids in urine can be indicative of defects in fatty acid oxidation pathways.

As a derivative of a naturally occurring metabolite, this compound is a valuable tool for studying these pathways in greater detail. By using the deuterated tracer, scientists can investigate how the metabolism of 5-hydroxypentanoic acid is altered in disease models, providing a deeper understanding of the underlying biochemical mechanisms.

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the bond to this atom is broken or significantly altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. nih.govnih.govportico.org

A primary deuterium KIE is observed when a C-H bond is cleaved in the rate-limiting step of a reaction. portico.org Because a C-D bond is stronger than a C-H bond, reactions involving the breaking of a C-D bond are typically slower. The magnitude of the KIE (the ratio of the rate constant for the non-deuterated substrate to that of the deuterated substrate) can provide information about the transition state of the reaction.

To measure the KIE for a reaction involving 5-hydroxypentanoic acid methyl ester, one would compare the reaction rate of the normal, non-deuterated compound with that of this compound under identical conditions. A KIE significantly greater than 1 would suggest that a C-H bond at one of the deuterated positions is broken in the rate-determining step.

Furthermore, KIE studies can be employed to probe the specificity of enzymes for their substrates. By comparing the KIEs for different substrates or under different reaction conditions, researchers can gain insights into how the enzyme's active site interacts with the substrate and facilitates the chemical transformation.

Table 2: Hypothetical KIE Study Design

| Parameter | Description |

| Substrates | 5-Hydroxypentanoic Acid Methyl Ester and this compound |

| Reaction | An enzyme-catalyzed oxidation of the substrate. |

| Measurement | Initial reaction rates are measured for both substrates under identical conditions. |

| Calculation | KIE = Rate (non-deuterated) / Rate (deuterated) |

| Interpretation | A KIE > 1 suggests C-H bond cleavage is rate-limiting. The magnitude of the KIE provides insight into the transition state. |

Utilization as a Molecular Probe for Biochemical Interactions

A molecular probe is a molecule used to study the properties of other molecules or structures. nih.govacs.orgacs.org While there is no direct evidence of this compound being used as a molecular probe, its parent compound, 5-hydroxypentanoic acid, has been shown to interact with gamma-hydroxybutyric acid (GHB) receptors, acting as a weak agonist. This suggests a potential application for the deuterated form in studying these interactions.

Isotopically labeled ligands, such as this compound, can be used in receptor binding assays. In these experiments, the deuterated compound could compete with a radiolabeled ligand for binding to the receptor. The amount of bound radioligand would be measured in the presence of varying concentrations of the deuterated compound to determine its binding affinity. The use of a deuterated standard can also be advantageous in mass spectrometry-based assays to quantify the binding of the non-deuterated ligand.

Moreover, the deuterium label could be useful in NMR studies to probe the binding site of the receptor. The changes in the NMR spectrum of the deuterated ligand upon binding to the receptor can provide structural information about the ligand-receptor complex.

Emerging Research Frontiers and Future Prospects for Deuterated 5 Hydroxypentanoic Acid Methyl Ester Analogs

Advancements in Stereoselective and Chemoenzymatic Deuteration Technologies

Recent years have witnessed significant progress in the development of sophisticated methods for the precise installation of deuterium (B1214612) atoms into organic molecules. researchgate.net These advancements are moving beyond traditional hydrogen isotope exchange methods, which often lack selectivity, towards more controlled and efficient strategies.

Stereoselective Deuteration:

The ability to control the three-dimensional arrangement of deuterium atoms is critical for understanding and manipulating biological processes. Novel catalytic systems are enabling the stereoselective deuteration of various functional groups. For instance, methods for the α-deuteration of amino esters have been developed using specific catalysts that facilitate hydrogen isotope exchange with high precision. nih.gov While direct studies on 5-hydroxypentanoic acid methyl ester are not prevalent, these methodologies provide a proof-of-concept for achieving stereocontrolled deuteration in similar ester-containing molecules.

Chemoenzymatic Deuteration:

The synergy between chemical catalysis and enzymatic transformations offers a powerful approach to deuteration. nih.gov Enzymes, with their inherent specificity, can catalyze deuteration at positions that are challenging to access through purely chemical means. rsc.org For example, enzyme-catalyzed methods have been successfully employed for the α-deuteration of α-amino acids using D₂O as the deuterium source. nih.gov This approach could be adapted for the synthesis of deuterated 5-hydroxypentanoic acid methyl ester analogs with high isotopic purity and stereoselectivity.

A summary of emerging deuteration technologies is presented in the table below.

| Technology | Description | Potential Advantage for 5-Hydroxypentanoic Acid Methyl Ester-d4 Analogs |

| Directed C-H Activation | Utilizes directing groups to guide a metal catalyst to a specific C-H bond for deuteration. | Precise installation of deuterium at various positions on the pentanoic acid backbone. |

| Photocatalysis | Uses light to initiate the deuteration process, often under mild reaction conditions. | Environmentally friendly and potentially allows for novel bond formations. |

| Enzyme-Catalyzed H/D Exchange | Employs enzymes to selectively exchange hydrogen for deuterium from a D₂O solvent. | High stereoselectivity and regioselectivity, leading to isotopically pure products. |

| Reductive Deuteration | Involves the addition of deuterium across a double bond or the replacement of a functional group with deuterium. | Can introduce multiple deuterium atoms in a single step. organic-chemistry.org |

Integration with Multi-Omics Approaches for Holistic Biological Insights

Deuterated compounds like this compound are pivotal for quantitative studies in the era of "omics" research. creative-proteomics.com The use of stable isotope labeling allows for the precise tracking and quantification of molecules within complex biological systems. biosyn.com

Metabolomics:

In metabolomics, deuterated internal standards are essential for accurate quantification of metabolites by mass spectrometry. clearsynth.comthermofisher.com By adding a known amount of this compound to a biological sample, researchers can correct for variations in sample preparation and instrument response, thereby enabling reliable measurement of its non-deuterated counterpart. researchgate.net This is crucial for understanding metabolic pathways and identifying biomarkers for various diseases.

Proteomics:

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in proteomics for the quantitative analysis of protein expression. nih.gov While not directly involving 5-hydroxypentanoic acid methyl ester, the principles of using stable isotopes to differentiate between experimental conditions are transferable. Future research could explore how deuterated metabolites influence protein expression and post-translational modifications.

The integration of data from different omics fields, facilitated by the use of deuterated standards, can provide a more comprehensive understanding of biological systems. pharmiweb.com

Potential for Development of Novel Research Tools and Standards

Beyond its role as an internal standard, this compound and its analogs have the potential to be developed into more sophisticated research tools.

Metabolic Flux Analysis:

By introducing deuterated precursors into cellular systems, researchers can trace the flow of atoms through metabolic pathways. nih.gov This technique, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with static measurements alone. Deuterated 5-hydroxypentanoic acid could be used to probe pathways involved in fatty acid and ketone body metabolism.

Probing Enzyme Mechanisms:

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating enzyme mechanisms. thalesnano.com By synthesizing 5-hydroxypentanoic acid methyl ester with deuterium at specific positions, researchers can determine which C-H bonds are broken during enzymatic reactions, providing insights into the catalytic mechanism.

The table below outlines the potential applications of deuterated 5-hydroxypentanoic acid methyl ester analogs as research tools.

| Research Tool/Standard | Application | Scientific Insight |

| Internal Standard | Quantitative Mass Spectrometry | Accurate measurement of endogenous 5-hydroxypentanoic acid levels. |

| Metabolic Tracer | Metabolic Flux Analysis | Understanding the dynamics of metabolic pathways involving 5-hydroxypentanoic acid. |

| Mechanistic Probe | Kinetic Isotope Effect Studies | Elucidation of enzyme reaction mechanisms. |

| NMR Standard | Quantitative NMR Spectroscopy | A reference standard for quantifying metabolites in complex mixtures. |

Identification of Knowledge Gaps and Strategic Directions for Future Research

While the potential for deuterated 5-hydroxypentanoic acid methyl ester analogs is significant, several knowledge gaps remain. Future research should focus on the following strategic directions:

Development of Scalable Synthetic Routes: Current methods for the synthesis of deuterated compounds can be complex and expensive. nih.gov The development of more efficient and scalable synthetic routes is crucial for making these compounds more accessible to the research community.

Elucidation of Biological Roles: The biological functions of 5-hydroxypentanoic acid are not fully understood. Further research using deuterated tracers is needed to elucidate its roles in normal physiology and disease.

Exploration of Therapeutic Potential: The "deuterium switch" approach, where hydrogen is replaced with deuterium to improve a drug's pharmacokinetic profile, has been successfully applied to several drugs. nih.gov Future studies could investigate whether deuteration of 5-hydroxypentanoic acid or its derivatives could lead to new therapeutic agents.

Standardization of Analytical Methods: To ensure the reproducibility of research findings, there is a need for standardized analytical methods for the quantification of deuterated compounds and their non-deuterated counterparts. thermofisher.com

Q & A

Q. What are the established synthetic routes for 5-hydroxypentanoic acid methyl ester-d4, and how do deuterium labels influence reaction conditions?

The synthesis typically involves esterification of deuterated 5-hydroxypentanoic acid. A documented method includes:

- Reduction and esterification : Reduction of a glutaric acid derivative (e.g., 3-(4-fluorophenyl)glutaric acid dimethyl ester) with LiH/LiBH₄ in THF to yield 5-hydroxypentanoic acid, followed by esterification with deuterated methanol (CD₃OD) under acidic catalysis .

- Deuterium incorporation : Use of deuterated reagents (e.g., CD₃OD) ensures selective labeling at the methyl ester group. Reaction conditions (temperature, acid catalyst concentration) must be optimized to minimize isotopic exchange and maintain deuterium integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Q. How should deuterated this compound be stored to ensure stability?

Q. What are the primary applications of this compound in metabolic studies?

- Isotopic tracing : Used to track pentanoic acid metabolism in vivo, particularly in studies of β-oxidation pathways and lactone formation .

- Enzyme kinetics : Serves as a substrate for esterases or lipases to study catalytic mechanisms and deuterium isotope effects .

Advanced Research Questions

Q. How do intramolecular esterification and lactonization compete in 5-hydroxypentanoic acid derivatives?

- Thermodynamic control : Under acidic conditions, 5-hydroxypentanoic acid undergoes intramolecular esterification to form δ-valerolactone. The reaction is entropy-driven (ΔS > 0) due to ring formation, despite unfavorable enthalpy (ΔH > 0) .

- Deuterium effects : Deuteration at the methyl ester (d4) may alter reaction rates due to kinetic isotope effects (KIE). Monitor lactone:ester ratios via ¹H NMR or GC-MS to quantify KIE .

Q. How can researchers resolve contradictions in reported synthetic yields for deuterated esters?

- Case study : Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

- Mitigation : Optimize via Design of Experiments (DoE) varying catalyst concentration, temperature, and reaction time .

Q. What strategies prevent isotopic exchange in deuterated esters during long-term studies?

Q. How do stereochemical outcomes vary in deuterated ester synthesis?

- Chiral centers : If the hydroxyl group in 5-hydroxypentanoic acid is chiral (e.g., R/S configuration), esterification with CD₃OD retains stereochemistry. Confirm via chiral HPLC or polarimetry .

- Enzymatic resolution : Use esterases to separate enantiomers. Deuterated esters may exhibit altered binding affinities compared to non-deuterated analogs .

Q. What computational tools model the thermodynamic behavior of lactonization in deuterated systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.